molecular formula C12H22ClN3O7S B13852188 S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

Cat. No.: B13852188
M. Wt: 391.86 g/mol
InChI Key: QRFINCSKCRZION-MRMWEUCVSA-N
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Description

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is a deuterated glutathione derivative where four hydrogen atoms are replaced by deuterium, and a hydroxyethyl group is attached to the sulfur atom of glutathione. The hydrochloride salt enhances its solubility and stability for analytical applications. This compound is primarily used as an internal standard in mass spectrometry and metabolic studies due to its isotopic labeling, which distinguishes it from endogenous glutathione derivatives . Its molecular formula is C₁₂H₁₈D₄ClN₃O₇S, with a molecular weight of 391.86 g/mol .

Properties

Molecular Formula

C12H22ClN3O7S

Molecular Weight

391.86 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2;

InChI Key

QRFINCSKCRZION-MRMWEUCVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated 2-Hydroxyethyl Precursors

Deuterated 2-hydroxyethyl groups are commonly prepared by reduction of appropriate precursors using deuterated reducing agents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). For example, reduction of a suitable aldehyde or ester precursor with NaBD4 yields the corresponding deuterated alcohol with incorporation of deuterium atoms at the methylene positions adjacent to the hydroxyl group.

Key Reaction:

  • Reduction of 2-hydroxyethyl precursor with NaBD4 or LiAlD4.
  • Tosylation of the resulting deuterated alcohol to form a good leaving group.
  • Substitution with potassium thioacetate to introduce the sulfur functionality in protected form.

Radical-Mediated Thiol-Ene Reaction with Glutathione

The conjugation of the deuterated 2-hydroxyethyl moiety to glutathione is achieved via a radical-mediated thiol-ene reaction. This reaction involves the addition of the thiol group of glutathione to an alkene derivative of the deuterated alcohol under radical initiation conditions.

Procedure Highlights:

  • Glutathione (1) is reacted with an allylic or pentenyl alcohol derivative bearing the deuterated 2-hydroxyethyl group.
  • Radical initiators such as photoinitiators or thermal initiators are used to mediate the thiol-ene addition.
  • The reaction can be performed in batch or continuous flow setups, with reported yields ranging from 84% to 94%.

Reaction Conditions:

  • Solvent: Often aqueous or mixed solvents compatible with glutathione.
  • Temperature: Room temperature or slightly elevated.
  • Time: Several hours, typically 3-18 hours depending on conditions.
  • Purification: Extraction, lyophilization, and chromatographic methods.

Conversion to Hydrochloride Salt

After purification, the free base form of S-(2-Hydroxyethyl)glutathione-d4 is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound's stability and solubility for storage and further applications.

Analytical Characterization and Yield Data

Step Yield (%) Notes
Reduction to deuterated alcohol >90 High isotopic incorporation achieved using NaBD4 or LiAlD4
Tosylation and substitution 50-94 Efficient substitution with potassium thioacetate to introduce protected thiol group
Thiol-ene coupling with glutathione 84-94 Radical-mediated addition in batch or continuous flow with high conversion
Final hydrochloride salt formation Quantitative Conversion step typically quantitative, yielding stable hydrochloride salt

Analytical techniques such as ^1H NMR, ^2H NMR, and HRMS confirm the isotopic labeling and purity of the intermediates and final product. Melting points and chromatographic behavior are consistent with literature values for analogous compounds.

Notes on Reaction Optimization and Scale-Up

  • Temperature Control: Lower temperatures (0 °C to room temperature) improve selectivity and reduce side reactions during tosylation and thiol substitution steps.
  • Radical Initiation: Photoinitiated radical reactions allow milder conditions and better control of thiol-ene coupling.
  • Continuous Flow Synthesis: Offers improved yields and scalability for the thiol-ene reaction step compared to batch processes.
  • Purification: Ion-exchange resins and lyophilization are effective for removing impurities and isolating the product in high purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proteomics and Mass Spectrometry

Role as a Reference Standard
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is widely used as a reference standard in proteomics, particularly in mass spectrometry analyses. Its isotopic labeling allows for precise quantification and tracking of glutathione levels in biological samples, enabling researchers to study metabolic pathways and enzyme kinetics effectively.

Metabolic Studies
The compound is instrumental in investigating oxidative stress responses and cellular redox status. By utilizing its deuterated form, researchers can trace the dynamics of glutathione metabolism under various physiological conditions. For example, studies have shown that this compound can be utilized to monitor the labeling patterns of glutathione in vivo, providing insights into liver function and redox homeostasis in both animal models and humans .

Enzyme Inhibition Studies

Inhibition of Glutathione S-Transferases
this compound exhibits significant biological activity as an inhibitor of glutathione S-transferase enzymes. These enzymes play a crucial role in detoxifying xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to reactive electrophiles. The compound's ability to inhibit these enzymes makes it a valuable tool for studying detoxification pathways and the biochemical roles of glutathione in cellular defense mechanisms .

Case Studies

Case Study: Glutathione Dynamics in Rats
A study involving rats demonstrated the utility of this compound in tracing glutathione dynamics. When infused with deuterated body water, the rats showed complex labeling patterns of free and bound glutathione, allowing researchers to assess the rates of synthesis and degradation under different conditions . This method provides a non-invasive way to probe metabolic processes related to oxidative stress.

Case Study: Human Metabolism Assessment
In human studies, this compound has been used to evaluate the metabolic fate of glutathione conjugates. The precise measurement of deuterium labeling has facilitated investigations into the hepatic metabolism of drugs and other compounds, enhancing our understanding of pharmacokinetics and potential therapeutic interventions .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
GlutathioneTripeptide (gamma-glutamylcysteinylglycine)Natural antioxidant; crucial for cellular protection
S-(2-Hydroxyethyl)glutathioneSimilar structure with hydroxyethyl modificationEnhanced stability due to deuterium labeling
N-acetylcysteineDerivative of cysteine; contains an acetyl groupKnown for mucolytic properties and antioxidant effects
Glutathione disulfideOxidized form of glutathionePlays a role in redox signaling

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking in biological systems, providing insights that are not possible with non-labeled compounds .

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves its interaction with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates. This interaction is crucial for detoxification processes and the regulation of oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogues

S-(2-Hydroxyethyl)glutathione (Non-deuterated)
  • Structure : Lacks deuterium atoms; otherwise identical.
  • Molecular Formula : C₁₂H₂₂N₃O₇S (CAS 28747-20-8) .
  • Applications: Used in studies of oxidative stress and detoxification pathways. Unlike the deuterated form, it cannot serve as an isotopic internal standard.
S-(2-Hydroxyethyl)glutathione Hydrochloride (Non-deuterated)
  • Molecular Formula : C₁₂H₂₂ClN₃O₇S (CAS 1356019-55-0) .
  • Applications : Enhanced solubility compared to the free base form; used in biochemical assays.
S-(2-Hydroxypropyl)glutathione-d6 + S-(1-Methyl-2-hydroxyethyl)glutathione-d6 (Mixture)
  • Structure : Features hydroxypropyl or methyl-hydroxyethyl groups instead of hydroxyethyl, with six deuterium atoms .
  • Key Difference : Bulkier substituents and higher deuterium content alter chromatographic retention times and fragmentation patterns in mass spectrometry.

Physicochemical Properties

Compound Molecular Weight (g/mol) Deuterium Atoms Solubility Stability Considerations
S-(2-Hydroxyethyl)glutathione-d4 HCl 391.86 4 Likely water-soluble (HCl salt) Stable under refrigeration
S-(2-Hydroxyethyl)glutathione ~336.4 0 Moderate in water Sensitive to oxidation
2-Chloro-ethanamine-d4 HCl 120.01 4 Water-soluble Hygroscopic; store dry

Notes:

  • Deuterium increases molecular weight and may reduce metabolic degradation rates due to the kinetic isotope effect .
  • Hydrochloride salts generally improve solubility compared to free bases .

Biological Activity

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is a stable isotopic derivative of glutathione, a tripeptide crucial for various biological functions, including antioxidant defense and detoxification. This compound, characterized by the incorporation of deuterium atoms (d4), is particularly valuable in biochemical research due to its enhanced stability and tracking capabilities in biological systems.

  • Molecular Formula : C12H18D4ClN3O7S
  • Molecular Weight : 391.86 g/mol
  • Appearance : Pale yellow solid
  • Melting Point : 49 to 52 °C

This compound exhibits significant biological activity, primarily as an inhibitor of glutathione S-transferase (GST) enzymes. These enzymes play a crucial role in the detoxification of xenobiotics and endogenous compounds, facilitating their excretion from the body. The presence of deuterium enhances the compound's stability, making it suitable for metabolic studies and enzyme kinetics.

Biological Roles

  • Antioxidant Defense : It helps neutralize reactive oxygen species (ROS) and free radicals.
  • Detoxification : Participates in the conjugation and excretion of harmful compounds.
  • Cellular Redox Status : Influences cellular redox balance, essential for maintaining cellular health.

Inhibition of Glutathione S-Transferases

Studies have shown that this compound effectively inhibits GST enzymes, which are vital for detoxifying electrophilic compounds. This inhibition can lead to increased accumulation of toxic metabolites in cells, providing insights into the biochemical pathways involved in detoxification.

Study ReferenceFindings
Demonstrated significant inhibition of GST activity in vitro, suggesting potential applications in understanding drug metabolism.
Highlighted the role of glutathione conjugates in detoxification pathways, emphasizing the importance of stable isotopes in tracing metabolic processes.

Case Studies

  • Metabolic Pathway Analysis :
    • Researchers utilized this compound to trace metabolic pathways involved in oxidative stress responses.
    • The study revealed that the compound could serve as a marker for evaluating cellular redox states under various physiological conditions.
  • Enzyme Kinetics :
    • A study focused on the kinetics of GST enzymes in the presence of this compound.
    • Results indicated that varying concentrations of the compound significantly altered enzyme activity, providing a framework for future pharmacological studies.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other compounds involved in cellular defense mechanisms. Below is a comparison table highlighting its unique properties:

Compound NameStructural FeaturesUnique Properties
GlutathioneTripeptide (gamma-glutamylcysteinylglycine)Natural antioxidant; crucial for cellular protection
S-(2-Hydroxyethyl)glutathioneSimilar structure with hydroxyethyl modificationEnhanced stability due to deuterium labeling
N-acetylcysteineDerivative of cysteine; contains an acetyl groupKnown for mucolytic properties and antioxidant effects
Glutathione disulfideOxidized form of glutathionePlays a role in redox signaling

Q & A

Q. Basic Research Focus

  • Dose-response studies : Treat cell cultures with varying concentrations of the deuterated compound and measure glutathione redox potential via fluorescent probes (e.g., roGFP).
  • Isotope dilution assays : Combine with non-deuterated glutathione to quantify intracellular adduct formation using MRM transitions in MS.
  • Control experiments : Include negative controls (e.g., deuterium-free analogs) to isolate isotope-specific effects .

What analytical challenges arise when quantifying this compound in heterogeneous biological samples, and how can they be addressed?

Advanced Research Focus
Challenges include ion suppression in MS and protein binding in plasma. Solutions:

  • Sample preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to reduce matrix complexity.
  • Internal standard normalization : Spike a structurally similar SIL-IS (e.g., ¹³C-labeled glutathione) to correct for recovery variability.
  • Data analysis : Apply multivariate statistical tools (e.g., principal component analysis) to distinguish analyte signals from background noise .

How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?

Q. Advanced Research Focus

  • Synthetic protocol standardization : Document reaction conditions (e.g., temperature, deuterium source purity) to minimize variability.
  • QC testing : Perform NMR and HRMS analysis for each batch to confirm structural integrity and isotopic enrichment.
  • Stability studies : Monitor degradation under accelerated storage conditions (e.g., 40°C/75% RH) to establish shelf-life limits .

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